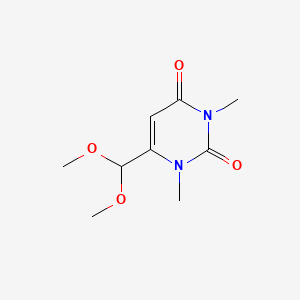
1,3-Dimethyl-6-dimethoxymethyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-dimethoxymethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a dimethoxymethyl group at position 6 of the uracil ring. Uracil derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-dimethoxymethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with formaldehyde and methanol under acidic conditions to introduce the dimethoxymethyl group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For instance, the use of impinging stream reactors allows for rapid mixing and reaction of the starting materials, leading to higher yields and better control over the particle size distribution of the final product .
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-dimethoxymethyluracil can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives with different functional groups.
Reduction: Reduction reactions can modify the dimethoxymethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the dimethoxymethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of substituted uracils .
科学的研究の応用
1,3-Dimethyl-6-dimethoxymethyluracil has several applications in scientific research:
作用機序
The mechanism of action of 1,3-Dimethyl-6-dimethoxymethyluracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: Lacks the dimethoxymethyl group at position 6.
6-Amino-1,3-dimethyluracil: Contains an amino group at position 6 instead of the dimethoxymethyl group.
1,3-Dimethyl-6-hydroxyuracil: Has a hydroxyl group at position 6.
Uniqueness
1,3-Dimethyl-6-dimethoxymethyluracil is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
特性
CAS番号 |
134924-81-5 |
|---|---|
分子式 |
C9H14N2O4 |
分子量 |
214.22 g/mol |
IUPAC名 |
6-(dimethoxymethyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-10-6(8(14-3)15-4)5-7(12)11(2)9(10)13/h5,8H,1-4H3 |
InChIキー |
RTIAKKXZTFCBGR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


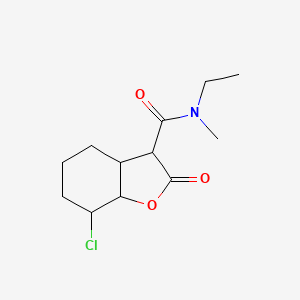
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
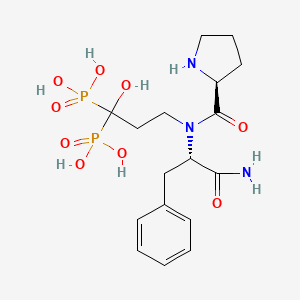
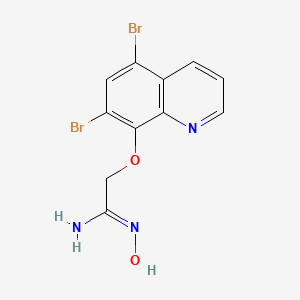
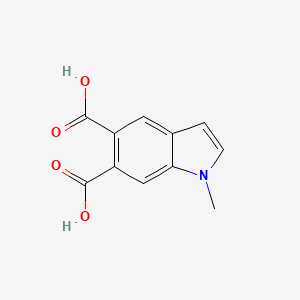
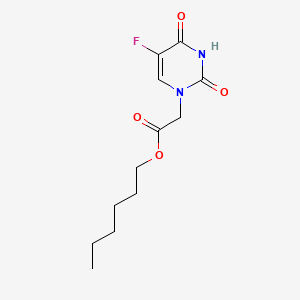

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)

